molecular formula C35H37O2P B12884235 (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine

(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8-yl)diphenylphosphine

Cat. No.: B12884235
M. Wt: 520.6 g/mol
InChI Key: HRGYKNRBOULHOF-UHFFFAOYSA-N
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Description

(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8-yl)diphenylphosphine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spirobi[chroman] core with hexamethyl substitution and diphenylphosphine groups, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8-yl)diphenylphosphine typically involves multiple steps, starting with the preparation of the spirobi[chroman] core. This core can be synthesized through a series of condensation reactions involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8-yl)diphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8-yl)diphenylphosphine is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in various catalytic processes .

Biology and Medicine

The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a scaffold for designing new drugs with specific biological targets, such as enzymes or receptors .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8-yl)diphenylphosphine involves its interaction with molecular targets through its phosphine groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s spirobi[chroman] core provides structural rigidity, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8-yl)diphenylphosphine stands out due to its combination of hexamethyl substitution and diphenylphosphine groups, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

IUPAC Name

(4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8'-yl)-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37O2P/c1-24-17-18-30-28(19-24)33(3,4)22-35(36-30)23-34(5,6)29-20-25(2)21-31(32(29)37-35)38(26-13-9-7-10-14-26)27-15-11-8-12-16-27/h7-21H,22-23H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYKNRBOULHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CC2(C)C)CC(C4=C(O3)C(=CC(=C4)C)P(C5=CC=CC=C5)C6=CC=CC=C6)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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